molecular formula C20H26N4O2 B12237883 2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide

2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide

Cat. No.: B12237883
M. Wt: 354.4 g/mol
InChI Key: ZSHBQOSAYAQEAX-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a phenoxy group, a pyridazinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide typically involves multiple steps, including the formation of the azetidinyl ring, the attachment of the pyridazinyl group, and the final coupling with the phenoxy group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide

InChI

InChI=1S/C20H26N4O2/c1-13-7-6-8-18(15(13)3)26-16(4)20(25)23(5)17-11-24(12-17)19-10-9-14(2)21-22-19/h6-10,16-17H,11-12H2,1-5H3

InChI Key

ZSHBQOSAYAQEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C)C

Origin of Product

United States

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